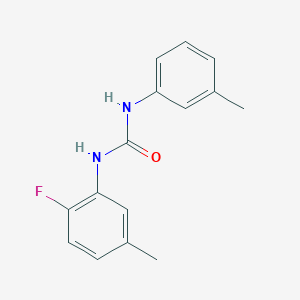![molecular formula C18H28N2O3S B5380718 N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5380718.png)
N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide, also known as S 15535, is a chemical compound that belongs to the class of sulfonylbenzamides. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is not fully understood. However, it has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. It has also been shown to modulate the activity of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease the levels of glutamate in the brain, which may contribute to its antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has several advantages for lab experiments. It has been extensively studied in preclinical models and has shown promising results in various neurological and psychiatric disorders. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
However, there are also some limitations for lab experiments with N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide. It is a relatively new compound and its safety profile is not fully understood. It may also have off-target effects on other neurotransmitter systems, which may limit its specificity for the dopamine D3 receptor.
Direcciones Futuras
There are several future directions for the research on N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide. Some of the potential areas of application include the treatment of drug addiction and alcoholism, as well as the treatment of various neurological and psychiatric disorders such as anxiety disorders, depression, and schizophrenia. Further studies are needed to fully understand the mechanism of action of N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide and its potential therapeutic applications. Clinical trials are also needed to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves several steps. The starting material is 2-methyl-5-nitrobenzamide, which is reduced to the corresponding amine using a reducing agent such as tin(II) chloride. The resulting amine is then reacted with isobutyl chloroformate to form the isobutyl carbamate. The carbamate is then treated with sodium hydride and 4-methylpiperidine to yield N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide.
Aplicaciones Científicas De Investigación
N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been studied for its potential use in the treatment of drug addiction and alcoholism.
Propiedades
IUPAC Name |
2-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-13(2)12-19-18(21)17-11-16(6-5-15(17)4)24(22,23)20-9-7-14(3)8-10-20/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVQSFAMBAMCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5380635.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5380639.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5380650.png)
![1,1'-(1,2-ethanediyl)bis(4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione)](/img/structure/B5380651.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrazin-2-ol](/img/structure/B5380658.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-(1H-tetrazol-1-yl)phenol](/img/structure/B5380666.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5380672.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)

![N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5380688.png)

![[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]acetic acid](/img/structure/B5380706.png)
